molecular formula C19H23N3O3S2 B14226488 4-{[Ethyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide CAS No. 788785-94-4

4-{[Ethyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide

Cat. No.: B14226488
CAS No.: 788785-94-4
M. Wt: 405.5 g/mol
InChI Key: BMPFUDUTTSDJSI-UHFFFAOYSA-N
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Description

4-{[Ethyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities, and a benzenesulfonamide group, which is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Ethyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxy and Trimethyl Groups: These groups can be introduced through selective alkylation and hydroxylation reactions.

    Attachment of the Ethylamino Group: This step involves the reaction of the benzothiazole intermediate with ethylamine.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme activity or as a ligand in receptor binding studies.

    Medicine: Possible applications in drug development, particularly for its sulfonamide group which is common in antibiotics and diuretics.

    Industry: Could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might inhibit a particular enzyme by binding to its active site. The benzothiazole core could interact with various biological targets, while the sulfonamide group could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[Methyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide
  • 4-{[Ethyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonic acid

Uniqueness

The unique combination of the benzothiazole core and the benzenesulfonamide group in 4-{[Ethyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

788785-94-4

Molecular Formula

C19H23N3O3S2

Molecular Weight

405.5 g/mol

IUPAC Name

4-[[ethyl-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide

InChI

InChI=1S/C19H23N3O3S2/c1-5-22(10-14-6-8-15(9-7-14)27(20,24)25)19-21-16-11(2)12(3)17(23)13(4)18(16)26-19/h6-9,23H,5,10H2,1-4H3,(H2,20,24,25)

InChI Key

BMPFUDUTTSDJSI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=C(C=C1)S(=O)(=O)N)C2=NC3=C(S2)C(=C(C(=C3C)C)O)C

Origin of Product

United States

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